5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-6-3-1-2-4-7(6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAIEILHYCYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NNC(=S)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361591 | |
| Record name | 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58695-63-9 | |
| Record name | 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with a chlorophenoxy methyl derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or triflic anhydride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenoxy methyl derivatives.
Scientific Research Applications
5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the oxadiazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Profiles
Key Insights:
- Antioxidant vs. Neuroprotective Activity: OXCPM and B3 share a thiol group but differ in substituents, leading to divergent activities. The thiol-thione tautomerism common to these compounds may modulate redox activity .
- CNS Activity: Diphenyl analogs with nitro or chloro groups at C2/C5 show CNS depressant effects, suggesting that the target compound’s 2-chloro group may similarly influence neural targets .
- Antimicrobial Efficacy: S-substituted benzyl derivatives exhibit activity against Gram-positive bacteria, highlighting the importance of sulfur-based modifications .
Biological Activity
5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O₂S |
| Molecular Weight | 242.68 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 334.9 °C |
| Flash Point | 156.3 °C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating notable cytotoxic effects.
- Mechanism of Action :
-
Case Studies :
- A study evaluated a series of oxadiazole derivatives for their anticancer activity using the National Cancer Institute's protocols. Among these, compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers .
Antimicrobial Activity
In addition to its anticancer properties, this compound also shows promise as an antimicrobial agent. Research indicates that derivatives of oxadiazoles can exhibit activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial growth .
Research Findings
Recent literature has documented various findings related to the biological activities of oxadiazole derivatives:
- Anticancer Screening : A comprehensive screening revealed that certain oxadiazole derivatives showed over 90% growth inhibition in sensitive cancer cell lines at concentrations as low as M .
- Molecular Docking Studies : These studies have provided insights into the binding affinities of oxadiazole derivatives with target proteins involved in cancer progression, suggesting a strong potential for drug development .
Q & A
Q. What are the standard synthetic routes for 5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol?
The synthesis typically involves cyclization of hydrazide precursors with carbon disulfide (CS₂) under basic conditions. For example:
- Step 1 : React 2-chloro-phenoxymethyl carboxylic acid hydrazide with CS₂ in ethanol with KOH, followed by reflux to form the oxadiazole-thiol core .
- Step 2 : Purify via acid precipitation (pH 3–4) and recrystallization (e.g., acetone) . Characterization uses IR (to confirm -SH at ~2758 cm⁻¹), ¹H/¹³C NMR (to verify substituents), and elemental analysis .
Q. What biological activities are commonly associated with this compound?
Oxadiazole-thiol derivatives exhibit diverse pharmacological properties:
| Activity | Mechanism/Model | Key Reference |
|---|---|---|
| Anticancer | Enzyme inhibition (e.g., kinases) | |
| Anti-inflammatory | Carrageenan-induced edema | |
| Antimicrobial | Bacterial/fungal growth assays |
Q. How is the thiol-thione tautomerism resolved in structural characterization?
Tautomeric equilibrium between thiol (-SH) and thione (=S) forms is studied via:
- IR spectroscopy : Distinct S-H (2758 cm⁻¹) vs. C=S (1250–1350 cm⁻¹) stretches .
- ¹H NMR : Absence/presence of -SH proton signals . Computational methods (e.g., DFT) predict dominant tautomers under specific conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for S-alkylation of the thiol group?
S-substituted derivatives are synthesized by reacting the thiol with alkyl halides (R-X):
- Base selection : NaH or LiH in DMF enhances nucleophilicity .
- Solvent : Polar aprotic solvents (DMF, DMSO) improve yield .
- Monitoring : TLC tracks reaction progress; NaOH quenches unreacted thiol . Example: 2-(Ethylthio)-5-(2-nitrostyryl)-1,3,4-oxadiazole (6a) achieved 78% yield using NaH .
Q. What computational tools are used to predict electronic properties and reactivity?
- DFT calculations : Analyze HOMO-LUMO gaps (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol: HOMO = -6.2 eV, LUMO = -1.8 eV) to predict redox behavior .
- Natural Bond Orbital (NBO) analysis : Evaluates charge distribution and resonance stabilization .
- Molecular docking : Models interactions with enzyme targets (e.g., glycogen synthase kinase-3β) .
Q. How do structural modifications impact biological efficacy?
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition (IC₅₀ values ≤10 µM in kinase assays) .
- Linker optimization : Alkyl chains between oxadiazole and aromatic rings improve anti-inflammatory activity (e.g., compound PS12 in ).
Methodological Challenges
Q. What are the key challenges in resolving contradictory bioactivity data across studies?
Discrepancies arise due to:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains .
- Solubility : Poor aqueous solubility may underreport in vitro activity .
- Metabolic stability : Hepatic microsome assays are critical for translating in vitro to in vivo results .
Q. How can spectral data be reconciled with computational predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
